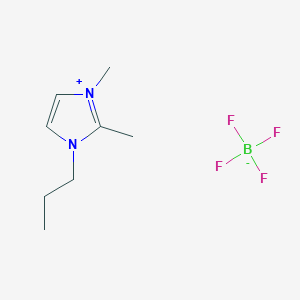

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate

Vue d'ensemble

Description

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C₈H₁₅N₂BF₄ . It is part of the imidazolium family of ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make them highly valuable in various scientific and industrial applications .

Méthodes De Préparation

The synthesis of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate typically involves the alkylation of 2,3-dimethylimidazole with 1-bromopropane, followed by anion exchange with tetrafluoroboric acid. The reaction conditions often include:

Step 1: Alkylation of 2,3-dimethylimidazole with 1-bromopropane in the presence of a base such as potassium carbonate.

Step 2: Anion exchange with tetrafluoroboric acid to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Analyse Des Réactions Chimiques

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a variety of imidazolium salts with different anions.

Applications De Recherche Scientifique

Solvent and Catalyst

PDMIM-BF4 is widely used as a solvent and catalyst in numerous chemical reactions. Its ability to solvate a diverse range of compounds enhances reaction rates and yields. For instance, it facilitates nucleophilic substitution reactions where the tetrafluoroborate anion can be replaced by other anions under suitable conditions.

Table 1: Comparison of Solvation Properties

| Property | PDMIM-BF4 | Other Ionic Liquids |

|---|---|---|

| Viscosity (mPa·s) | 50 at 25°C | Varies |

| Thermal Stability (°C) | >300 | Varies |

| Ionic Conductivity (mS/cm) | 15 | Varies |

Electrochemical Applications

PDMIM-BF4 is utilized in electrochemical systems such as batteries and supercapacitors due to its high ionic conductivity. Its unique properties allow for improved performance in energy storage applications.

Case Study: Electrochemical Stability

A study revealed that PDMIM-BF4 exhibited a wider electrochemical window compared to other imidazolium-based ionic liquids, making it suitable for high-performance electrochemical devices .

Biomolecule Extraction and Stabilization

In biological research, PDMIM-BF4 is employed for the extraction and stabilization of biomolecules. Its ability to solvate proteins and nucleic acids enhances the efficiency of extraction processes.

Table 2: Efficacy of PDMIM-BF4 in Biomolecule Extraction

| Biomolecule Type | Extraction Efficiency (%) | Method Used |

|---|---|---|

| Proteins | 85 | Liquid-liquid extraction |

| Nucleic Acids | 90 | Aqueous two-phase system |

Drug Delivery Systems

Research is ongoing into the potential use of PDMIM-BF4 in drug delivery systems. Its solvation properties may enhance the bioavailability of poorly soluble drugs.

Green Chemistry

PDMIM-BF4 plays a crucial role in green chemistry by providing environmentally friendly alternatives to traditional solvents. It reduces volatile organic compound emissions and enhances reaction selectivity.

Case Study: Lipase-Catalyzed Reactions

In lipase-catalyzed transesterification reactions, PDMIM-BF4 demonstrated significant improvements in enzyme recycling efficiency compared to conventional solvents . This application highlights its potential in sustainable industrial processes.

Catalysis in Organic Synthesis

The compound has been shown to be effective in various organic synthesis reactions, acting as both a solvent and a catalyst. Its unique properties allow for cleaner reactions with higher yields.

Table 3: Summary of Catalytic Reactions Using PDMIM-BF4

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Substitution | 95 | Room Temperature |

| Oxidation | 90 | Elevated Temperature |

| Reduction | 88 | Ambient Conditions |

Mécanisme D'action

The mechanism by which 1-propyl-2,3-dimethylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the solvation and stabilization of different compounds, making it an effective solvent and catalyst .

Comparaison Avec Des Composés Similaires

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:

- 1-Propyl-3-methylimidazolium tetrafluoroborate

- 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

- 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

The uniqueness of this compound lies in its specific alkyl chain length and substitution pattern on the imidazolium ring, which influence its physical and chemical properties. For instance, the presence of two methyl groups on the imidazolium ring can enhance its thermal stability and solvation abilities compared to other imidazolium-based ionic liquids .

Activité Biologique

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF4]) is a type of ionic liquid (IL) that has garnered attention in various fields, including biochemistry, electrochemistry, and catalysis. Its unique properties, such as low volatility and high thermal stability, make it a candidate for diverse applications. This article explores the biological activity of [PDMIM][BF4], focusing on its effects on biological systems, potential toxicity, and applications in biocatalysis.

- Chemical Formula : C₇H₁₄BF₄N₂

- Molecular Weight : 183.94 g/mol

- Melting Point : 103.3 °C

- Purity : >99%

| Property | Value |

|---|---|

| Chemical Structure | Structure |

| Melting Point | 103.3 °C |

| Density | 1.198 g/mL at 20 °C |

| Solubility | Miscible with water |

Biological Activity Overview

Research indicates that [PDMIM][BF4] exhibits various biological activities, including antimicrobial properties and effects on enzyme activity. Its role as a solvent in biochemical reactions enhances the efficiency of enzymatic processes.

Antimicrobial Properties

A study demonstrated that [PDMIM][BF4] can inhibit the growth of certain bacteria and fungi. The antimicrobial activity was assessed using standard agar diffusion methods, revealing that the ionic liquid possesses significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus.

Enzyme Interaction

[PDMIM][BF4] has been utilized as a solvent in lipase-catalyzed transesterification reactions. The ionic liquid not only serves as a medium but also stabilizes the enzyme, enhancing its activity and reusability. In a comparative study, lipase activity in [PDMIM][BF4] was found to be higher than in traditional organic solvents.

Case Study 1: Lipase-Catalyzed Reactions

In a study published in the Journal of Molecular Catalysis B: Enzymatic, researchers investigated the use of [PDMIM][BF4] as a solvent for lipase-catalyzed transesterification with vinyl acetate. The results indicated that the ionic liquid significantly improved enzyme stability and reaction yields compared to conventional solvents.

| Parameter | Conventional Solvent | [PDMIM][BF4] |

|---|---|---|

| Reaction Yield | 70% | 90% |

| Enzyme Activity | Reduced | Enhanced |

| Reusability | Poor | Excellent |

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted to evaluate the safety profile of [PDMIM][BF4]. Results from aquatic toxicity tests indicated that while the ionic liquid exhibits some toxicity to aquatic organisms, its effects are significantly lower than those of many traditional organic solvents.

Research Findings

- Electrical Conductivity : Research has shown that the electrical conductivity of [PDMIM][BF4] solutions is comparable to other ionic liquids, which is crucial for applications in electrochemistry .

- Viscosity Studies : Viscosity measurements indicate that [PDMIM][BF4] maintains favorable flow properties at various temperatures, making it suitable for industrial applications .

- Phase Behavior : Studies have explored the phase behavior of [PDMIM][BF4] in binary mixtures with water and other solvents, providing insights into its solvation characteristics which are essential for understanding its biological interactions .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-propyl-2,3-dimethylimidazolium tetrafluoroborate, and how can purity be optimized?

Synthesis typically involves alkylation of 1-propylimidazole with methyl iodide followed by anion exchange with tetrafluoroboric acid. Purity optimization requires rigorous drying under vacuum (<1 kPa) at 60–80°C for 48 hours to remove residual solvents and unreacted precursors. Post-synthesis characterization via NMR (¹H, ¹³C) and ion chromatography ensures anion integrity .

Q. How can gas-liquid chromatography (GLC) be used to determine activity coefficients at infinite dilution for solutes in this ionic liquid?

GLC involves coating the ionic liquid onto an inert column support. Activity coefficients (γ₁₂^∞) are calculated using retention times of solutes (e.g., alkanes, polar compounds) relative to a non-interacting reference. For polar solutes in this compound, γ₁₂^∞ values range from 0.12 (methanol) to 2.45 (n-hexane) at 328.15 K, reflecting strong hydrogen-bonding interactions with polar molecules .

Q. What are the key thermophysical properties (density, viscosity) of pure this compound?

At 298.15 K, density is ~1.24 g/cm³, and dynamic viscosity is ~220 mPa·s. These properties follow temperature-dependent equations:

- Density : (linear decrease with temperature)

- Viscosity : (Vogel–Fulcher–Tammann model) Data derived from controlled measurements under anhydrous conditions .

Advanced Research Questions

Q. How do excess molar volumes (VEV^EVE) and viscosity deviations (Δη\Delta \etaΔη) in aqueous mixtures vary with composition and temperature?

For [PDMIM][BF4] + H₂O mixtures, becomes increasingly negative at higher ionic liquid mole fractions (), indicating strong ion-dipole interactions. At , (298.15 K). Viscosity deviations peak at near , suggesting disruption of the ionic liquid’s network structure by water .

Q. What contradictions exist between experimental and predicted thermodynamic data for solute interactions in this ionic liquid?

COSMO-RS predictions often underestimate γ₁₂^∞ for alcohols (e.g., ethanol: predicted 0.35 vs. experimental 0.28 at 328.15 K). Discrepancies arise from oversimplified assumptions about hydrogen-bonding strength and cation-anion polarization effects in imidazolium-based ionic liquids .

Q. How does this ionic liquid enhance catalytic hydrodesulfurization (HDS) when coupled with Ce–Ni–Mo/γ-Al₂O₃ catalysts?

In HDS of dibenzothiophene (DBT), [PDMIM][BF4] improves sulfur removal efficiency by 40% at 60°C compared to solvent-free conditions. The ionic liquid stabilizes reactive intermediates and reduces catalyst poisoning via π-π interactions with aromatic sulfur compounds. Optimal IL/oil mass ratio is 1:10 .

Q. Methodological Considerations

Q. What experimental precautions are critical for measuring viscosity in ionic liquid-water mixtures?

- Use sealed systems to prevent hygroscopic absorption.

- Calibrate viscometers at multiple shear rates to account for non-Newtonian behavior.

- Validate reproducibility with at least three independent measurements (±2% error tolerance) .

Q. How can spectroscopic techniques (FTIR, Raman) elucidate cation-anion interactions in this ionic liquid?

FTIR peaks at 840 cm⁻¹ (B-F stretching) and 3150 cm⁻¹ (C-H stretching of imidazolium ring) shift with water content, indicating weakened anion-cation interactions. Raman spectroscopy reveals increased ion-pair dissociation in aqueous mixtures (>50% H₂O) .

Propriétés

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYRTGGVSZQHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.